Cas no 86293-41-6 (6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-)

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- structure
86293-41-6 structure
Product Name:6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-
Numéro CAS:86293-41-6
Le MF:C14H8N2O2
Mégawatts:236.225522994995
CID:732777
PubChem ID:158929
Update Time:2024-12-09

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Propriétés chimiques et physiques

Nom et identifiant

    • 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-
    • 10-Hydroxycanthin-6-one
    • CHEBI:66064
    • Aervine
    • Ervine
    • NSC 341583
    • 10-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one (ACI)
    • 12-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
    • NSC341583
    • 86293-41-6
    • FS-8131
    • CANTHIN-6-ONE, HYDROXY-K-215 B815099
    • 12-hydroxy-1,6-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-3,5,7,9(16),10(15),11,13-heptaen-2-one
    • 10-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
    • 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy-
    • CHEMBL454311
    • NSC-341583
    • DTXSID40235475
    • AKOS040760903
    • Q27134576
    • 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 10-hydroxy-
    • DS-009067
    • Piscine à noyau: 1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H
    • La clé Inchi: FZLISVGXWLVEPB-UHFFFAOYSA-N
    • Sourire: O=C1N2C3C(C4C2=CC=C(O)C=4)=CC=NC=3C=C1

Propriétés calculées

  • Qualité précise: 236.058578
  • Masse isotopique unique: 236.058578
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 0
  • Complexité: 409
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 55.1
  • Le xlogp3: 2.1

Propriétés expérimentales

  • Couleur / forme: Yellow powder
  • Dense: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 410.1°Cat760mmHg
  • Point d'éclair: 201.8°C
  • Indice de réfraction: 1.795
  • Solubilité: Très légèrement soluble (0,61 G / l) (25 ºC),

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H74850-5mg
10-hydroxycanthin-6-one
86293-41-6 ,HPLC≥98%
5mg
¥2748.0 2023-09-07
TargetMol Chemicals
TN2567-5 mg
10-Hydroxycanthin-6-one
86293-41-6 98%
5mg
¥ 3,800 2023-07-11
TargetMol Chemicals
TN2567-1 mL * 10 mM (in DMSO)
10-Hydroxycanthin-6-one
86293-41-6 98%
1 mL * 10 mM (in DMSO)
¥ 3,900 2023-07-11
TargetMol Chemicals
TN2567-5mg
10-Hydroxycanthin-6-one
86293-41-6
5mg
¥ 3800 2024-07-20
TargetMol Chemicals
TN2567-1 ml * 10 mm
10-Hydroxycanthin-6-one
86293-41-6
1 ml * 10 mm
¥ 3900 2024-07-20

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
2.2 Reagents: Water ;  cooled
Référence
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Méthode de production 2

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
4.2 Solvents: Water ;  0 °C
Référence
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Méthode de production 3

Conditions de réaction
1.1 Solvents: Methanol ;  36 h, rt
1.2 Reagents: Sodium borohydride ;  1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
4.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
5.2 Reagents: Water ;  cooled
Référence
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Méthode de production 4

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
1.2 Reagents: Water ;  cooled
Référence
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Méthode de production 5

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
1.2 Solvents: Water ;  0 °C
Référence
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
2.2 Solvents: Water ;  0 °C
Référence
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Méthode de production 7

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
2.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
3.2 Reagents: Water ;  cooled
Référence
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Méthode de production 8

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
3.2 Solvents: Water ;  0 °C
Référence
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Méthode de production 9

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
3.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
4.2 Reagents: Water ;  cooled
Référence
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Méthode de production 10

Conditions de réaction
1.1 Solvents: Methanol ;  36 h, rt
1.2 Reagents: Sodium borohydride ;  1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
5.2 Solvents: Water ;  0 °C
Référence
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Raw materials

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Preparation Products

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